Cas no 498-16-8 (4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-)

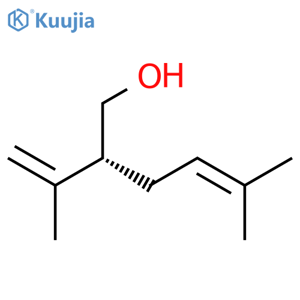

498-16-8 structure

Product Name:4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-

CAS No:498-16-8

Molecular Formula:C10H18O

Molecular Weight:154.24932

CID:330514

4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)- Properties

Names and Identifiers

-

- 4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)-

- (2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol

- LAVANDULOL

-

- InChIKey: CZVXBFUKBZRMKR-JTQLQIEISA-N

- Inchi: InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1

- SMILES: C/C(=C/C[C@H](C(=C)C)CO)/C

Computed Properties

- Exact Mass: 154.13600

- Hydrogen Bond Donor Count: 1

- Hydrogen Bond Acceptor Count: 1

- Rotatable Bond Count: 4

- Monoisotopic Mass: 154.136

- Heavy Atom Count: 11

- Complexity: 152

- Isotope Atom Count: 0

- Defined Atom Stereocenter Count: 1

- Undefined Atom Stereocenter Count : 0

- Defined Bond Stereocenter Count: 0

- Undefined Bond Stereocenter Count: 0

- Covalently-Bonded Unit Count: 1

- XLogP3: 3

- Tautomer Count: nothing

- Surface Charge: 0

- Topological Polar Surface Area: 20.2A^2

Experimental Properties

- LogP: 2.52730

- PSA: 20.23000

- Refractive Index: 1.461

- Boiling Point: 230.2ºC at 760mmHg

- Flash Point: 88.3ºC

- Density: 0.857g/cm3

4-Hexen-1-ol,5-methyl-2-(1-methylethenyl)-, (2R)- Related Literature

-

Dorothea Tholl,Zarley Rebholz,Alexandre V. Morozov,Paul E. O'Maille Nat. Prod. Rep. 2023 40 766

-

Jo?o P. A. Souza,Pamela T. Bandeira,Jan Bergmann,Paulo H. G. Zarbin Nat. Prod. Rep. 2023 40 866

-

3. Alternative metabolic pathways and strategies to high-titre terpenoid production in Escherichia coliMauro A. Rinaldi,Clara A. Ferraz,Nigel S. Scrutton Nat. Prod. Rep. 2022 39 90

-

Yunfan Zou,Jocelyn G. Millar Nat. Prod. Rep. 2015 32 1067

-

John W. van Klink,Hans Becker,Nigel B. Perry Org. Biomol. Chem. 2005 3 542

-

6. A new type of catalysis by copper(I) salts in the Barbier-type aldehyde allylation with tin(II) chloride. Short syntheses of (±)-lavandulol and its γ, δ-dihydro derivativeToshiro Imai,Shinya Nishida J. Chem. Soc. Chem. Commun. 1994 277

-

7. A synthesis of (±)-lavandulol using a silyl-to-hydroxy conversion in the presence of 1,1-disubstituted and trisubstituted double bondsIan Fleming,Duckhee Lee J. Chem. Soc. Perkin Trans. 1 1998 2701

-

8. Synthesis of (±)-lavandulol and its related homoallylic alcohol via allyl transfer from sulphur to tinYoshio Ueno,Seiichi Aoki,Makoto Okawara J. Chem. Soc. Chem. Commun. 1980 683

-

David H. Grayson Nat. Prod. Rep. 2000 17 385

-

10. Investigation of the role of chrysanthemyl, lavandulyl, and artimisyl alcohols in the biosynthesis of chrysanthemic acidGerald Pattenden,Christopher R. Popplestone,Richard Storer J. Chem. Soc. Chem. Commun. 1975 290

Recommended suppliers

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Gold Member

CN Supplier

Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Member

CN Supplier

Reagent

http://eng.biocuiyuan.com

Shanghai Xinsi New Materials Co., Ltd

Gold Member

CN Supplier

Bulk

Baoji Haoxiang Bio-technology Co.Ltd

Gold Member

CN Supplier

Bulk

http://www.haoxiangbio.com

Xiamen PinR Bio-tech Co., Ltd.

Gold Member

CN Supplier

Bulk

http://www.pinrchem.com/english.html